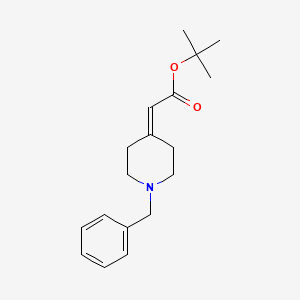

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate

CAS No.:

Cat. No.: VC13656506

Molecular Formula: C18H25NO2

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25NO2 |

|---|---|

| Molecular Weight | 287.4 g/mol |

| IUPAC Name | tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate |

| Standard InChI | InChI=1S/C18H25NO2/c1-18(2,3)21-17(20)13-15-9-11-19(12-10-15)14-16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3 |

| Standard InChI Key | LPCKFQWJGXTXGD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C=C1CCN(CC1)CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)C=C1CCN(CC1)CC2=CC=CC=C2 |

Introduction

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate is a chemical compound with the molecular formula CHNO and a molecular weight of 287.4 g/mol . It is classified as an ester, specifically an acetate, and belongs to the broader category of piperidine derivatives. These compounds are often utilized in the development of pharmaceuticals due to their diverse biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate typically involves the reaction of tert-butyl acetate with benzylpiperidin-4-one under acidic or basic conditions. This process may include several key steps to ensure the formation of the desired product.

Synthesis Steps Overview

-

Starting Materials: Tert-butyl acetate and benzylpiperidin-4-one.

-

Reaction Conditions: Acidic or basic conditions.

-

Product Formation: The reaction yields tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders. Its structural features make it a candidate for further modifications aimed at enhancing pharmacological properties. Additionally, its unique chemical structure may find utility in synthetic organic chemistry as an intermediate for other complex molecules.

Biological Activities and Mechanism of Action

Research indicates that tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate exhibits potential biological activities, including interactions with various biological macromolecules. Compounds in this class have been studied for their ability to modulate enzyme activity and receptor interactions, which may lead to therapeutic effects in conditions such as neurodegenerative diseases and cancer.

Stability and Handling

The compound is expected to be stable under standard laboratory conditions but may be sensitive to moisture or extreme temperatures due to the presence of the ester functional group.

Handling Precautions

-

Storage Conditions: Store in a dry, cool environment.

-

Handling: Avoid exposure to moisture and extreme temperatures.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate, each exhibiting distinct properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Benzylpiperidine | Benzene ring attached to piperidine | Lacks the acetate group; less reactive |

| Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | Ethoxy group instead of tert-butoxy | Different solubility and reactivity |

| 4-Benzylpiperidine | Benzyl group at a different position | Affects chemical reactivity and biological activity |

| N-Benzylpiperidin-4-one | Ketone instead of ester | Different reactivity profile; used in different applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume